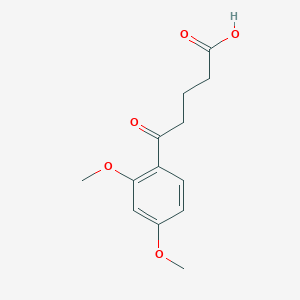

5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid

Descripción general

Descripción

5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid is a chemical compound that is related to 4,5-dioxovaleric acid (DOVA). While the specific compound is not directly mentioned in the provided papers, the related compound DOVA is synthesized and studied for its role in the formation of delta-aminolevulinic acid (ALA), which is a precursor in the biosynthesis of porphyrins and heme . The studies involve the enzymatic and nonenzymatic reactions that DOVA undergoes, which could provide insights into the behavior of similar compounds like 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid.

Synthesis Analysis

The synthesis of 4,5-dioxovaleric acid, a compound related to 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid, has been described using a multi-step chemical process. This process involves the formation of a pyridinium bromide intermediate from 5-bromolevulinic acid, followed by nitrone formation and subsequent hydrolysis to yield DOVA . The purification of DOVA was achieved through cation exchange chromatography, which suggests that similar purification techniques might be applicable to 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid.

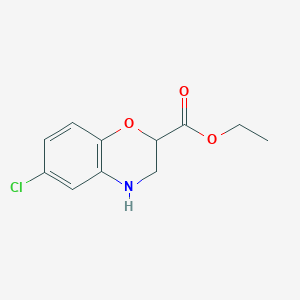

Molecular Structure Analysis

The molecular structure of 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid is not directly analyzed in the provided papers. However, the structure of DOVA and its derivatives, such as the Barany linker used in solid-phase synthesis, can provide insights into the molecular characteristics that might be shared with 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid . The presence of dimethoxy groups in these compounds affects their reactivity and stability under various conditions, such as trifluoroacetic acid (TFA) cleavage .

Chemical Reactions Analysis

The chemical reactions involving DOVA include its transamination with alanine catalyzed by alanine:4,5-dioxovalerate aminotransferase to yield ALA and pyruvate . Additionally, DOVA can undergo nonenzymatic transamination with glycine to form ALA, with glyoxylic acid as a byproduct . These reactions highlight the potential reactivity of the carboxylic and keto functional groups, which are likely to be present in 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid are not detailed in the provided papers. However, the properties of DOVA, such as its apparent molecular weight of 111,000 for the enzyme that catalyzes its transamination, and the Km values for its interaction with alanine, suggest that it has specific reactivity and affinity characteristics . The inhibition of the enzyme by various keto acids and the effect of pH on the nonenzymatic transamination of DOVA provide additional information on the chemical behavior of similar compounds .

Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Properties

The synthesis of compounds incorporating 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid and their antioxidant activities have been explored. One study focused on developing preparative methods for synthesizing (5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, investigating their antioxidant activity in vitro. The compounds showed promising antioxidant properties, highlighting the relevance of 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid derivatives in medicinal chemistry and potential therapeutic applications (Dovbnya et al., 2022).

Antimicrobial Activity

New 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives, starting from 2,4-dimethoxybenzoic acid, were synthesized and evaluated for their in vitro antimicrobial activity. Some of these compounds exhibited significant antimicrobial potential, comparable to commercial antibiotics, suggesting their application in developing new antimicrobial agents (Mohana, 2013).

Enzymatic Modification for Antioxidant Synthesis

The enzymatic modification of 2,6-dimethoxyphenol, using laccase to produce compounds with enhanced antioxidant capacity, represents another application. This process resulted in the production of dimers with significantly higher antioxidant capacities than the substrate, demonstrating a novel approach to creating bioactive compounds with potential health benefits (Adelakun et al., 2012).

Metabolite Signaling in Adipose Tissue

Research on brown and beige adipose tissue has identified metabolites, including derivatives similar to 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid, that play roles in interorgan signaling related to systemic metabolism and energy expenditure. These findings suggest the potential for developing therapeutic strategies targeting metabolic diseases (Whitehead et al., 2021).

Solid-Phase Synthesis Linkers

The compound has been used in the development of linkers for solid-phase synthesis, showcasing its utility in facilitating the synthesis of peptides and non-peptides. This application underlines the versatility of 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid derivatives in synthetic chemistry, particularly in the preparation of bioactive molecules (Jin et al., 2001).

Propiedades

IUPAC Name |

5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-17-9-6-7-10(12(8-9)18-2)11(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJUMNIZLCRMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405514 | |

| Record name | 5-(2,4-DIMETHOXYPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid | |

CAS RN |

4654-07-3 | |

| Record name | 5-(2,4-DIMETHOXYPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,4-DIMETHOXYPHENYL)-5-OXOPENTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B1309234.png)

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)

![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)

![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1309251.png)

![4-[2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)ethyl]benzenesulfonamide](/img/structure/B1309255.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)

![5-[[Amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid](/img/structure/B1309278.png)